Ethyl 2-(5-amino-2-chloro-4-fluorophenoxy)acetate
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Overview
Description
Ethyl 2-(5-amino-2-chloro-4-fluorophenoxy)acetate is a useful research compound. Its molecular formula is C10H11ClFNO3 and its molecular weight is 247.65 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
Ethyl 2-(5-amino-2-chloro-4-fluorophenoxy)acetate serves as a precursor or intermediate in the synthesis of complex organic molecules, demonstrating its utility in the development of new chemical entities. For instance, it is used in the synthesis of formazans from Mannich base as antimicrobial agents, showcasing moderate activity against bacterial and fungal strains (Sah et al., 2014). Additionally, it is integral in the production of compounds for corrosion inhibition, indicating high inhibition activities and adherence to the Langmuir adsorption model in mild steel corrosion studies (Lgaz et al., 2017).
Antimicrobial and Antitumor Activities
Research has explored the antimicrobial and antitumor potentials of derivatives involving this compound. Compounds synthesized from it have been evaluated for their antimicrobial activity, demonstrating effectiveness against various pathogens (Fuloria et al., 2009). In the realm of cancer research, amino acid ester derivatives containing 5-fluorouracil synthesized from this compound have shown inhibitory effects against cancer cell lines, offering insights into novel antitumor agents (Xiong et al., 2009).
Material Science and Corrosion Inhibition
In material science, this compound's derivatives have been identified as effective corrosion inhibitors for metals in acidic environments. Their high inhibition efficiency and the ability to form protective layers on metal surfaces underscore their importance in industrial applications, particularly in extending the lifespan of metal components (Lgaz et al., 2017).
Safety and Hazards
Mechanism of Action
Target of Action
A compound with a similar structure, pyraflufen-ethyl, is known to inhibit the enzyme activity of protoporphyrinogen oxidase . This enzyme plays a crucial role in the biosynthesis of chlorophyll and heme .
Mode of Action
Based on the similar structure to pyraflufen-ethyl, it may also inhibit the enzyme activity of protoporphyrinogen oxidase . This inhibition disrupts the biosynthesis of chlorophyll and heme, leading to the death of the organism .
Biochemical Pathways
This results in the production of reactive oxygen species that damage cellular components, leading to cell death .
Result of Action
Similar compounds that inhibit protoporphyrinogen oxidase lead to the production of reactive oxygen species that damage cellular components, leading to cell death .
Properties
IUPAC Name |
ethyl 2-(5-amino-2-chloro-4-fluorophenoxy)acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClFNO3/c1-2-15-10(14)5-16-9-4-8(13)7(12)3-6(9)11/h3-4H,2,5,13H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCLVVRBCFCKYLX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=C(C=C(C(=C1)N)F)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClFNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60382379 |
Source
|
Record name | ethyl 2-(5-amino-2-chloro-4-fluorophenoxy)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60382379 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.65 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91920-52-4 |
Source
|
Record name | ethyl 2-(5-amino-2-chloro-4-fluorophenoxy)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60382379 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.